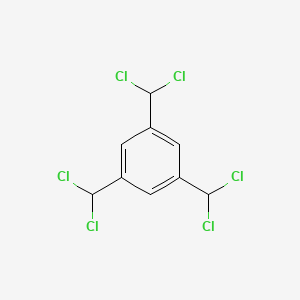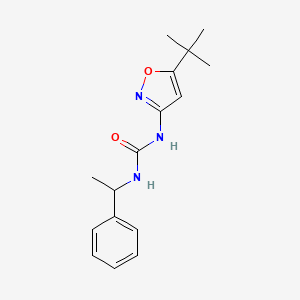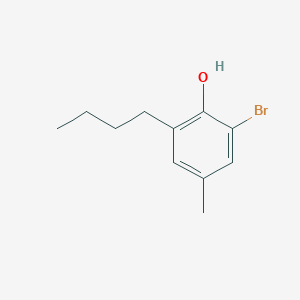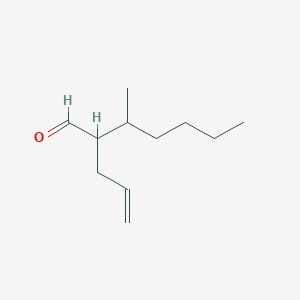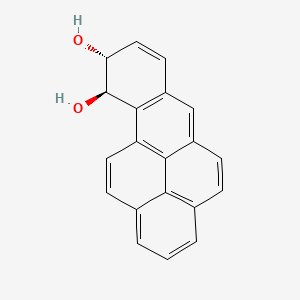
trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant with toxic, mutagenic, and carcinogenic properties. This compound is of significant interest due to its role in the metabolic pathways of benzo(a)pyrene and its potential implications in chemical carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene can be synthesized through the oxidation of benzo(a)pyrene using various microorganisms, such as the filamentous fungus Cunninghamella elegans . The process involves the oxidation of benzo(a)pyrene to form this compound along with other metabolites. The reaction conditions typically include incubation in a suitable growth medium at a controlled temperature, often around 30°C, with continuous shaking to ensure proper aeration .
Industrial Production Methods: This would involve optimizing the growth conditions of the microorganisms and the reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its further oxidation to form diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P-450 enzymes and epoxide hydrolase.
Substitution: Conditions for substitution reactions are not extensively studied.
Major Products: The major products formed from the oxidation of this compound include diastereomeric benzo(a)pyrene 9,10-diol 7,8-epoxides and other tetrahydroxy derivatives .
Scientific Research Applications
Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is primarily used in scientific research to study the metabolic pathways and carcinogenic mechanisms of benzo(a)pyrene. Its applications include:
Mechanism of Action
Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene exerts its effects through its role as a metabolite in the oxidation of benzo(a)pyrene. The compound is further oxidized by cytochrome P-450 enzymes to form reactive diol epoxides, which can bind to DNA and cause mutations . This process is a key step in the carcinogenic pathway of benzo(a)pyrene .
Comparison with Similar Compounds
- Trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- Trans-4,5-Dihydroxy-4,5-dihydrobenzo(a)pyrene
- Benzo(a)pyrene 1,6-quinone
- Benzo(a)pyrene 3,6-quinone
Uniqueness: Trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene is unique due to its specific position in the metabolic pathway of benzo(a)pyrene. Its formation and further oxidation to diol epoxides are critical steps in the activation of benzo(a)pyrene’s carcinogenic properties .
Properties
CAS No. |
58030-91-4 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(9R,10R)-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m1/s1 |
InChI Key |
GHARBPKRUUKTCI-UZLBHIALSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H](C=C5)O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5)O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


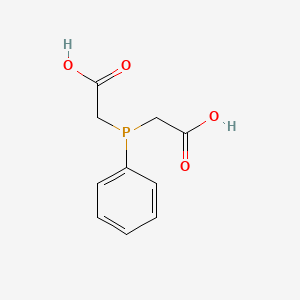
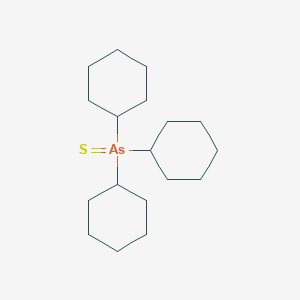
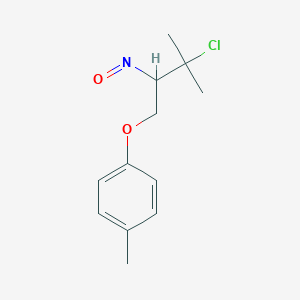
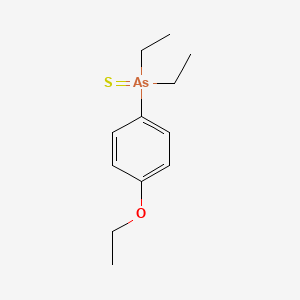
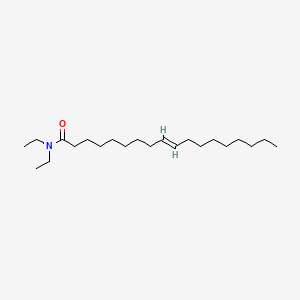

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
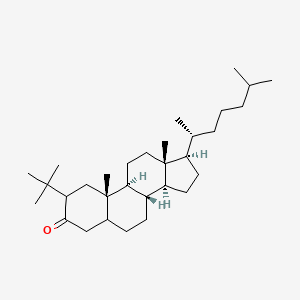
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
